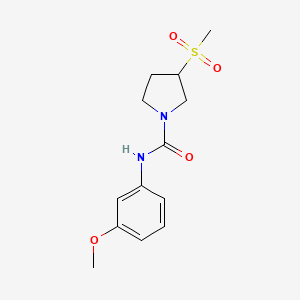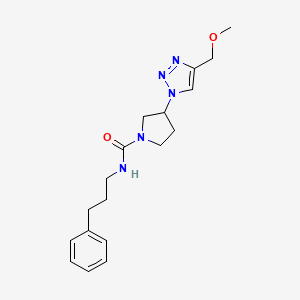
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the triazole ring via a [3+2] cycloaddition reaction. Starting from a suitable alkyne and azide, the reaction conditions often require a copper(I) catalyst in an appropriate solvent under controlled temperatures.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques, which enhance reaction efficiency and product yield. Key steps include purification through column chromatography and crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For example, it can be oxidized using reagents such as m-chloroperoxybenzoic acid, while reduction might involve hydrogenation under palladium catalysts.
Major Products: : Oxidation typically yields the corresponding oxides, while reduction results in the formation of the reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry applications.
Biology and Medicine: : In biological studies, it shows promise as a pharmaceutical candidate due to its potential inhibitory effects on specific enzymes or receptors. Studies may explore its role in modulating biological pathways.
Industry: : In industrial applications, it might serve as an intermediate in the synthesis of polymers or as a stabilizer in certain formulations.
5. Mechanism of Action: The mechanism by which 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding may inhibit or modulate the activity of these targets, impacting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : Compared to other compounds in its class, this molecule stands out due to its methoxymethyl group, which confers specific electronic and steric properties.
Similar Compounds: : Similar compounds include other triazole derivatives and pyrrolidine carboxamides. Examples are 4-(phenylmethyl)-1H-1,2,3-triazole and N-(4-phenylbutyl)pyrrolidine-1-carboxamide.
This article offers an exploration into the complex world of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide, highlighting its synthesis, reactions, and applications, as well as comparing it to its chemical relatives.
Eigenschaften
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCTHVNODEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
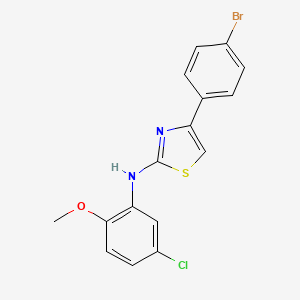
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2575212.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2575218.png)
![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)
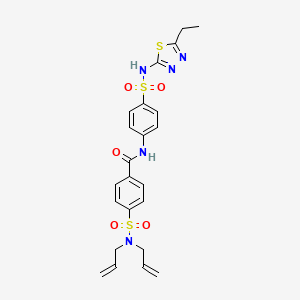
![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)
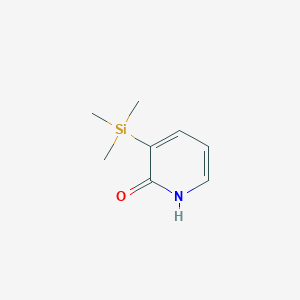
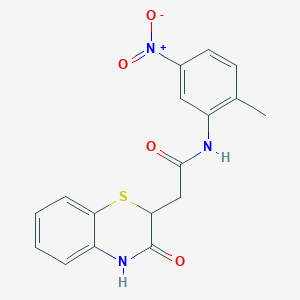
![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)
